Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate
Description
Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is a synthetic carbamate derivative featuring a thiophene core substituted with a tetrahydronaphthalene carboxamido group and a methyl carbamate moiety. Its structure combines a rigid tetrahydronaphthalene system with a thiophene ring, which may confer unique physicochemical and biological properties. Carbamates are well-known for their roles in medicinal chemistry and agrochemicals, often acting as enzyme inhibitors or pesticidal agents .
Properties
IUPAC Name |
methyl N-[4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-12(2)27-19(16(11)18(24)22-20(25)26-3)21-17(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,21,23)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYJGVXZQYFJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC3=C(CCCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is a complex organic compound belonging to the thiophene family, which is noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a thiophene ring with multiple substituents that enhance its reactivity and biological potential. Key structural elements include:
- Thiophene Core : Central to its biological activity.
- Amide Functional Group : Contributes to interactions with biological targets.
- Methyl Substituents : Enhance solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biological pathways by inhibiting key enzymes involved in inflammatory responses and cancer cell proliferation.
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
- Cytokine Modulation : The compound may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10.
Anti-inflammatory Activity
Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance:
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated reduced paw edema in carrageenan-induced inflammation models.
- In Vitro Assays : Studies have shown that at concentrations of 100 µg/mL, these compounds can inhibit 5-lipoxygenase (5-LOX) by approximately 57% .
Anticancer Potential
Thiophene derivatives have also been explored for their anticancer activities:
- Cell Line Studies : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. For example:
Antimicrobial Activity
The compound has been investigated for potential antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against a range of bacterial strains .
Case Studies and Research Findings
A selection of notable studies highlights the biological activity of this compound:
Comparison with Similar Compounds
Key Structural Comparison :
Functional Group Comparisons: Carbamates vs. Amides
The carbamate group (–OCONH–) in the target compound distinguishes it from amide-based analogs (e.g., 3e–f in ). For example:
- Trimethacarb (): A pesticidal carbamate acting as an acetylcholinesterase inhibitor. The target compound’s carbamate group may share similar reactivity, though its tetrahydronaphthalene system could modulate target specificity .
- Pharmaceutical Carbamates (): Complex carbamate derivatives (e.g., thiazolylmethyl carbamates) are used in protease inhibitors, highlighting the versatility of carbamates in drug design .
Q & A
Q. How to integrate this compound into a broader theoretical framework (e.g., drug design)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
